Naringin hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHAWBPPPWRLN-OSSFAINNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naringin Hydrate: A Deep Dive into its Antioxidant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Naringin hydrate, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its potent antioxidant properties. This technical guide elucidates the core mechanisms of action through which this compound mitigates oxidative stress, focusing on its modulation of key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through a multi-pronged approach, primarily by:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Naringin possesses the ability to directly neutralize free radicals, although its aglycone form, naringenin, is a more potent scavenger due to reduced steric hindrance from the sugar moiety.
-
Upregulation of Endogenous Antioxidant Enzymes: A significant aspect of naringin's antioxidant capacity lies in its ability to enhance the expression and activity of crucial antioxidant enzymes.
-
Modulation of Key Signaling Pathways: Naringin influences several intracellular signaling cascades that are central to the cellular response to oxidative stress.
The primary signaling pathways modulated by this compound in its antioxidant action include:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway: This is a master regulatory pathway for cellular defense against oxidative stress.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to a variety of stimuli, including oxidative stress.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammation, which is intricately linked with oxidative stress.
The Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a cornerstone of naringin's indirect antioxidant activity. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like naringin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[1]
Naringin treatment has been shown to promote the nuclear translocation of Nrf2 in a dose- and time-dependent manner.[2] This activation leads to the upregulation of several phase II detoxifying and antioxidant enzymes, including:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1) [3]
-
γ-glutamylcysteine ligase (GCL) , the rate-limiting enzyme in glutathione (GSH) synthesis[2][3]
-
Glutathione Peroxidase (GPx) [5]
This concerted upregulation of antioxidant enzymes fortifies the cell's capacity to neutralize ROS and detoxify harmful substances. Studies have demonstrated that naringin's protective effects against oxidative damage are significantly diminished when Nrf2 is silenced, underscoring the critical role of this pathway.[2]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38 MAPK, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to intracellular responses, including apoptosis and inflammation triggered by oxidative stress.[6] Naringin has been shown to modulate the phosphorylation of these kinases, thereby mitigating oxidative stress-induced cellular damage.
Specifically, in models of high glucose-induced injury, which is associated with increased ROS production, naringin pretreatment has been observed to ameliorate the increased phosphorylation of p38 MAPK, ERK1/2, and JNK.[6] By inhibiting the activation of these MAPK pathways, naringin reduces cytotoxicity and apoptosis.[6] The inhibition of the p38 MAPK and JNK pathways, in particular, appears to be a key mechanism in naringin's protective effects against certain stressors.[3]
The Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, and its activation is closely linked to oxidative stress. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[5][7]
Naringin has demonstrated the ability to inhibit the NF-κB signaling pathway.[5][8] By preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, naringin suppresses the expression of these pro-inflammatory mediators.[7][9] This anti-inflammatory action contributes to its overall antioxidant effect, as inflammation is a major source of cellular ROS. There is also evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of Nrf2 can negatively regulate NF-κB signaling.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the antioxidant effects of naringin and its aglycone, naringenin.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Naringin | DPPH Radical Scavenging | 31.8 | [10] |
| Naringin Derivative (2a) | DPPH Radical Scavenging | 3.7 | [10] |
| Trolox (Standard) | DPPH Radical Scavenging | ~3.7 | [10] |
Table 2: Effects on Antioxidant Enzyme Levels and Oxidative Stress Markers
| Treatment | Model | Parameter | Effect | Reference |
| Naringin | Diabetic nephropathic rats | SOD, GSH, CAT | Upregulation | [3] |
| Naringenin | Gentamicin-induced nephrotoxicity in rats | SOD, CAT, GSH-px | Increased activity | [11] |
| Naringenin | Gentamicin-induced nephrotoxicity in rats | Malondialdehyde (MDA) | Decreased level | [11] |
| Naringenin | Gentamicin-induced nephrotoxicity in rats | Total Antioxidant Capacity (TAC) | Increased level | [11] |
| Naringin | 3-nitropropionic acid-induced neurodegeneration | Glutathione/Oxidized Glutathione Ratio | Ameliorated | [7] |
| Naringin | 3-nitropropionic acid-induced neurodegeneration | Hydroxyl radical, hydroperoxide, nitrite | Decreased levels | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
-
Objective: To measure the direct free radical scavenging capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at a specific wavelength decreases.
-
Protocol:
-
Prepare stock solutions of naringin and a standard antioxidant (e.g., Trolox) in methanol (e.g., 1 mg/mL).
-
Create a series of working concentrations by serial dilution of the stock solutions.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.002% w/v).
-
In a microplate or cuvette, mix the DPPH solution with the sample solutions (naringin or standard) and methanol in a defined ratio (e.g., 1:1:1).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[10]
-
Cell Culture and Treatment for Pathway Analysis
-
Objective: To investigate the effect of naringin on specific signaling pathways in a cellular model of oxidative stress.
-
Example Model: High glucose-induced injury in H9c2 cardiac cells.[6]
-
Protocol:
-
Cell Culture: Culture H9c2 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Induction of Oxidative Stress: To establish an injury model, treat the cells with a high concentration of glucose (e.g., 35 mM) for a specified duration (e.g., 24 hours).
-
Naringin Treatment: Pre-treat the cells with various concentrations of naringin for a certain period before exposing them to the high glucose condition.
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, Nrf2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation or expression.[2][6]
-
-
Experimental Workflow for In Vivo Studies
Conclusion
This compound presents a compelling profile as a potent antioxidant agent. Its mechanism of action is sophisticated, extending beyond simple radical scavenging to the intricate modulation of key cellular signaling pathways. The activation of the Nrf2-ARE pathway, leading to the upregulation of a battery of endogenous antioxidant enzymes, is a primary and crucial mechanism. Concurrently, its ability to suppress the pro-inflammatory and pro-apoptotic MAPK and NF-κB pathways further solidifies its protective effects against oxidative stress-induced cellular damage. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic or preventative agent for conditions associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Naringin protects against anoxia/reoxygenation-induced apoptosis in H9c2 cells via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of Naringenin and Apigenin in Ameliorating Skin Damage via Mediating the Nrf2 and NF-κB Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. europeanreview.org [europeanreview.org]
Naringin hydrate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside, is a prominent bioactive compound predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter taste.[1] Its hydrated form, naringin hydrate, is of significant interest to the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and a review of its influence on key cellular signaling pathways.
Chemical and Physical Properties
This compound's identity and characteristics are defined by its chemical structure and physical properties. It is crucial for researchers to have access to accurate and consolidated data for experimental design and interpretation.
CAS Number and Molecular Identity
The Chemical Abstracts Service (CAS) has assigned specific numbers to differentiate between the anhydrous and hydrated forms of naringin:
The molecular formula for the anhydrous form is C₂₇H₃₂O₁₄, and for the hydrate, it is typically represented as C₂₇H₃₂O₁₄·xH₂O.
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for naringin and its hydrate form. It is important to note the variability in reported melting points, which may be attributed to the degree of hydration and the measurement technique.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₂O₁₄ | [3][4] |
| Molecular Weight | 580.53 g/mol | [3] |
| Appearance | White to pale beige crystalline powder | [7] |
| Melting Point | 83 °C (hydrate); 166 °C (anhydrous) | [8][9][10] |
| Solubility | Water: 1 mg/mL at 40 °C. Ethanol: 1 mg/mL. DMSO: 10 mg/mL. DMF: 20 mg/mL. Soluble in acetone and warm acetic acid. | [4][8] |
| UV/Vis (λmax) | 214, 226, 283, 329 nm (in DMF:PBS) | [4] |
Experimental Protocols
Reproducible and validated methodologies are essential for the study of this compound. This section details common experimental procedures for its extraction, purification, and analytical determination.
Extraction from Citrus Peel
Naringin is abundant in the peel of citrus fruits. Several methods can be employed for its extraction, with the choice often depending on the desired yield, purity, and available equipment.
1. Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.[11]
-
Materials: Dried and powdered citrus peel, Ethanol (75%).
-
Procedure:
-
Mix the citrus peel powder with 75% ethanol at a solvent-to-drug ratio of approximately 26:1 (mL/g).[11]
-
Place the mixture in an ultrasonic bath.
-
Sonicate for about 30 minutes at a controlled temperature of around 65°C.[11][12]
-
After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted naringin. The process can be repeated on the residue to maximize yield.[12]
-
2. Hot Methanol Extraction: A conventional and effective method for naringin extraction.
-
Materials: Fresh or dried citrus albedo (the white, spongy part of the peel), Methanol.
-
Procedure:
-
For wet albedo, directly subject the fresh peel to extraction with hot methanol.[13]
-
For dry albedo, immerse the dried and powdered peel in methanol in an Erlenmeyer flask.[13]
-
Heat the mixture to the boiling point of methanol and reflux for a specified period.
-
Filter the mixture while hot to separate the extract from the solid peel residue.
-
The resulting methanolic extract can then be concentrated under reduced pressure.[13]
-
Purification by Recrystallization
To obtain high-purity this compound, the crude extract is often subjected to recrystallization.
-
Materials: Crude naringin extract, Isopropanol, Water.
-
Procedure:
-
Dissolve the crude naringin extract in a minimal amount of hot isopropanol.[14]
-
If impurities are visible, the hot solution can be filtered.
-
Slowly add water to the hot isopropanol solution until a slight turbidity persists.
-
Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator to facilitate crystal formation.[14]
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold isopropanol-water mixture.
-
Dry the purified crystals under vacuum. The process can be repeated to achieve higher purity.[14]
-
Analytical Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of naringin in various samples.[15][16][17]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is commonly used. A typical composition is acetonitrile:phosphate buffer (pH 3.5) in a 25:75 (v/v) ratio.[16]
-
Detection: UV detection at 282 nm.[16]
-
Procedure:
-
Prepare standard solutions of naringin in the mobile phase at various known concentrations to generate a calibration curve.
-
Prepare the sample by dissolving the extract or purified compound in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Identify the naringin peak based on its retention time compared to the standard.
-
Quantify the amount of naringin in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Molecular Mechanisms
Naringin and its aglycone, naringenin, exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.
Anti-Inflammatory Pathways
Naringin has demonstrated potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[18][19]
Naringin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which in turn suppresses the activation of downstream pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][18]
Apoptosis Induction Pathways
In the context of cancer, naringin can promote apoptosis (programmed cell death) in tumor cells through both the intrinsic and extrinsic pathways.
Naringin has been shown to inhibit the pro-survival PI3K/AKT signaling pathway.[20] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[20] The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.[2][21]
Antioxidant Response Pathway
Naringin enhances the cellular antioxidant defense system primarily through the activation of the Nrf2/ARE pathway.
References
- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Page loading... [guidechem.com]
- 6. Buy Online CAS Number 132203-74-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Naringin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. phcogres.com [phcogres.com]
- 12. DSpace [kb.osu.edu]
- 13. researchgate.net [researchgate.net]
- 14. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]
- 15. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Naringin and a Healthy Inflammatory Response [casi.org]
- 20. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Naringin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naringin, a flavanone glycoside predominantly found in citrus fruits like grapefruit, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] Among these, its potent anti-inflammatory effects are of particular interest for the development of novel therapeutic agents.[1][3][4] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of Naringin hydrate. Naringin has been shown to modulate the body's response to inflammation and oxidative stress through various signaling pathways, positioning it as a compelling candidate for addressing a range of inflammatory disorders.[1][5][6]
Core Mechanisms of Anti-inflammatory Action
Naringin exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory cascade. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the suppression of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Naringin has been demonstrated to effectively suppress the activation of the NF-κB pathway.[6][7] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[7] This blockade leads to a significant downregulation in the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical signaling nexus in the inflammatory process.[1] These kinases are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, and they regulate the production of inflammatory mediators and apoptosis.[1][9]
Naringin has been shown to significantly inhibit the phosphorylation of p38, JNK, and ERK in various cell and animal models.[1][9] By preventing the activation of these key kinases, naringin effectively blocks the downstream signaling cascade that leads to inflammation.[9] For instance, inhibition of the p38 MAPK pathway by naringin has been linked to reduced production of reactive oxygen species (ROS) and protection against UVB-induced skin damage.[9][10]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex within the cell that plays a critical role in innate immunity.[11][12] Its activation triggers the maturation of caspase-1, which in turn cleaves the pro-forms of IL-1β and IL-18 into their active, secreted forms, promoting a potent pro-inflammatory response.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Naringin has been found to inhibit the activation of the NLRP3 inflammasome.[1][11] Studies show that naringin treatment reduces the expression of the key components of the inflammasome, including NLRP3, ASC, and caspase-1.[11] This inhibitory action effectively decreases the production and release of mature IL-1β and IL-18, thereby dampening the inflammatory response.[11] The mechanism is believed to be linked to its ability to inhibit upstream signals, such as the NF-κB and MAPK pathways, which are often required for priming the inflammasome.[1]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of Naringin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its effects across different models and concentrations.
Table 1: Summary of In Vitro Anti-inflammatory Effects of Naringin
| Cell Line | Stimulant | Naringin Concentration | Target Molecule | Observed Effect |
| RAW 264.7 Macrophages | LPS | 5, 10 µg/mL | PGE2, NO, IL-6, TNF-α | Dose-dependent decrease in production[7] |
| RAW 264.7 Macrophages | LPS | Not specified | COX-2, iNOS, IL-1β, IL-6 | Decreased mRNA expression[13] |
| Primary Murine Chondrocytes | TNF-α | Not specified | NF-κB2, p-IκBα | Diminished levels and expression[7] |
| H9c2 Cardiac Cells | High Glucose (35 mM) | 80 µM | p-p38, p-ERK1/2, p-JNK | Ameliorated increased phosphorylation[9] |
| HaCaT Keratinocytes | UVB (30 mJ/cm²) | 150 µM | IL-1β, IL-6, IL-8, COX-2 | Decreased expression[10] |
| Rat Glomerular Mesangial Cells | High Glucose | 40, 80 µmol/L | NLRP3, Caspase-1, IL-1β, IL-18 | Dose-dependent inhibition of expression[11] |
| THP-1 derived Macrophages | LPS | Not specified | TNF-α, CCL-3, IL-1β, IL-6 | Decreased expression by 80%, 90%, 66%, and 45% respectively (nanoformulation)[14] |
Table 2: Summary of In Vivo Anti-inflammatory Effects of Naringin
| Animal Model | Naringin Dosage | Target Organ/Tissue | Target Molecule / Marker | Observed Effect |
| DSS-induced Colitis (Mice) | Not specified | Colon | p-p38, p-ERK, p-JNK, NF-κB | Significantly inhibited phosphorylation and activation[1] |
| ACLT-induced Osteoarthritis (Mice) | Not specified | Cartilage | NF-κB2, p-IκBα, Catabolic Factors | Decreased expression, improved OARSI scores[7] |
| Freund's Adjuvant-induced Arthritis (Rats) | 20 mg/kg | Paw | Paw volume, Arthritic score | Significant reduction in swelling and score[15] |
| Cisplatin-induced Cardiotoxicity (Rats) | 100, 200 mg/kg | Heart | TNF-α, IL-1β, IL-6, iNOS | Dose-dependent reduction in cytokine levels and iNOS activity[16] |
| STZ-induced Diabetic Retinopathy (Rats) | 20, 40, 80 mg/kg/day | Retina | TNF-α, IL-1β, IL-6, NF-κB p65 | Dose-dependent downregulation of cytokines and inhibition of NF-κB translocation[17] |
| 3-Nitropropionic Acid-induced Neurodegeneration (Rats) | 80 mg/kg/day | Brain | TNF-α, COX-2, iNOS | Decreased expression of pro-inflammatory mediators |
| UVB-induced Skin Damage (Mice) | Not specified | Skin | p-p38 | Markedly blocked activation[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of this compound in common experimental models.
In Vitro Model: LPS-Stimulated Macrophages
This model is widely used to screen for anti-inflammatory activity by mimicking bacterial-induced inflammation.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Naringin Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 5-100 µM) or vehicle control (DMSO) for a specified period, typically 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium (final concentration typically 1 µg/mL) to induce an inflammatory response. Cells are incubated for a duration relevant to the endpoint being measured (e.g., 6 hours for mRNA, 24 hours for protein secretion).
-
Analysis of Inflammatory Markers:
-
Cytokine Secretion: Supernatants are collected, and levels of TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]
-
Gene Expression: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA levels of iNOS, COX-2, TNF-α, etc., are measured using Real-Time Quantitative PCR (RT-qPCR).[7][13]
-
Protein Expression & Signaling: Cell lysates are prepared and subjected to Western blot analysis to determine the expression levels and phosphorylation status of key proteins like IκBα, p65, p38, JNK, and ERK.[7]
-
In Vivo Model: Freund's Complete Adjuvant (FCA)-Induced Arthritis
This model is a well-established method for studying chronic inflammation, particularly relevant to rheumatoid arthritis.[15]
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the left hind paw.
-
Drug Administration: this compound (e.g., 20-80 mg/kg body weight) or a control vehicle is administered orally (p.o.) or intraperitoneally (i.p.) daily, starting from the day of FCA injection for a period of 21-28 days.[15]
-
Assessment of Arthritis:
-
Paw Edema: The volume of the injected paw is measured periodically (e.g., every 3 days) using a plethysmometer. The percentage inhibition of edema is calculated relative to the control group.
-
Arthritic Score: Animals are scored for inflammation severity based on a graded scale (e.g., 0-4) that assesses erythema, swelling, and joint deformity.[15]
-
-
Terminal Analysis: At the end of the study, animals are euthanized.
-
Blood Collection: Serum is collected to measure systemic inflammatory markers (e.g., TNF-α, IL-6) by ELISA.
-
Tissue Collection: The paw tissue is collected for histopathological examination (to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage destruction) and for biochemical analysis of inflammatory mediators in tissue homogenates.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also suppressing NLRP3 inflammasome activation, underscores its potential as a robust anti-inflammatory agent. Quantitative data from a wide range of in vitro and in vivo models consistently support its efficacy in reducing the expression and secretion of key pro-inflammatory mediators. While preclinical evidence is strong, further research, particularly well-designed clinical trials, is necessary to validate these effects in humans and to establish optimal dosing and bioavailability for its potential role in clinical practice.[1][6]
References
- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringin and a Healthy Inflammatory Response [casi.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naringin ameliorates the high glucose-induced rat mesangial cell inflammatory reaction by modulating the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringin as Sustained Delivery Nanoparticles Ameliorates the Anti-inflammatory Activity in a Freund’s Complete Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Naringin Hydrate: Protocols for Assessing Anti-Cancer Effects in Cell Culture
Application Note
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in oncological research for its potential anti-tumor properties.[1][2][3] This document provides detailed experimental protocols for investigating the effects of naringin hydrate on cancer cells in vitro. The methodologies described herein are designed for researchers in cell biology and drug development to assess the compound's impact on cell viability, apoptosis, and key signaling pathways. Naringin has been shown to exert its anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways.[1][4][5] The following protocols provide a robust framework for characterizing the cellular responses to this compound treatment.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cancer cell lines, as reported in the literature.
Table 1: Effect of Naringin on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Reference |
| MDA-MB-231 (Breast Cancer) | 40 µg/ml | 24 | ~45% | [6] |
| MDA-MB-231 (Breast Cancer) | 40 µg/ml | 48 | ~30% | [6] |
| HepG2 (Hepatocellular Carcinoma) | 100 | 24 | Significant decrease | [7] |
| TCC (Bladder Carcinoma) | Not specified | Not specified | Reduction in proliferation and viability | [8] |
| 5637 (Bladder Carcinoma) | Not specified | Not specified | Suppression of cell viability and growth | [8] |
| T24 (Bladder Carcinoma) | Not specified | Not specified | Suppression of cell viability and growth | [8] |
Table 2: Induction of Apoptosis by Naringin (Annexin V/PI Staining)
| Cell Line | Concentration (µM) | Incubation Time (h) | Observation | Reference |
| B16F10 (Melanoma) | 100, 200, 400 | 24 | Dose-dependent increase in apoptosis | [9] |
| SK-MEL-28 (Melanoma) | 400 | 24 | ~2-fold increase in apoptosis | [9] |
| MCF-7 (Breast Cancer) | 50, 100, 150 | 24 | Dose-dependent increase in early and late apoptosis | [10][11] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into appropriate culture plates (e.g., 96-well for MTT assay, 6-well for apoptosis and Western blot) at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 10-20 µL of MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes.[13]
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][15]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11][15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.[14]
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cells cultured in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-p38, anti-p-p38, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Rehydrate the dried PVDF membrane in methanol for a few seconds, rinse with water, and then wash in TBST.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Mandatory Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]
- 2. [PDF] Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Application of Naringin Hydrate in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, and its aglycone naringenin, have garnered significant attention for their neuroprotective properties. Preclinical studies have demonstrated their potential therapeutic utility in various neurodegenerative disease models. These compounds exert their effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways implicated in neuronal survival and function. This document provides detailed application notes and experimental protocols for utilizing naringin hydrate in common rodent models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.
Key Mechanisms of Action
Naringin and naringenin have been shown to modulate several critical signaling pathways involved in neurodegeneration:
-
PI3K/Akt Signaling Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis.
-
Nrf2/ARE Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response, protecting against oxidative stress.
-
NF-κB Signaling Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory cytokines and mediators, thereby mitigating neuroinflammation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Oral Gavage (p.o.)
-
Vehicle: this compound can be suspended in a 0.5% or 1% solution of carboxymethylcellulose (CMC) in distilled water or saline.
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the animals.
-
Weigh the this compound powder and the appropriate amount of CMC.
-
Gradually add the vehicle to the this compound powder while triturating in a mortar and pestle to form a homogenous suspension.
-
Ensure the final concentration allows for a reasonable administration volume (e.g., 5-10 ml/kg for rats, 10 ml/kg for mice).
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution.
-
2. Intraperitoneal Injection (i.p.)
-
Solubilization: Naringin has low water solubility. To prepare a solution for intraperitoneal injection, co-solvents are necessary.
-
Preparation:
-
Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO).
-
Further dilute the solution with physiological saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Alternatively, a solution of DMSO and Tween 80 can be used to improve solubility before reconstitution in physiological saline.[1]
-
The solution should be clear and free of precipitates. Centrifuge at low speed (e.g., 2000 x g for 30 seconds) to check for any undissolved particles.[1]
-
Prepare the solution fresh before use.
-
Alzheimer's Disease (AD) Model: Scopolamine-Induced Amnesia
This model is widely used to screen for compounds that can ameliorate cholinergic dysfunction and cognitive deficits, which are hallmarks of AD.
Protocol: Scopolamine-Induced Amnesia in Mice/Rats
-
Animals: Male Swiss albino mice or Wistar rats.
-
Groups:
-
Treatment Schedule:
-
Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory. The test consists of acquisition trials (4-5 days) where the escape latency to find a hidden platform is recorded, and a probe trial where the platform is removed and the time spent in the target quadrant is measured.
-
Passive Avoidance Test: To evaluate fear-motivated memory. The test measures the latency of the animal to enter a dark compartment where it previously received a mild foot shock.
-
Quantitative Data Summary: Naringin in AD Models
| Model | Animal | Naringin Dose | Behavioral Test | Key Findings | Reference |
| Scopolamine-induced | Rats | 50 & 100 mg/kg, p.o. | Y-maze Test | Increased percentage of spontaneous alternations. | [3] |
| Scopolamine-induced | Rats | 50 & 100 mg/kg, p.o. | Conditioned Avoidance | Increased number of avoidances. | [3] |
| Aβ-induced | Rats | 100 mg/kg/day, p.o. | Morris Water Maze | Decreased escape latency. | [4] |
| Aβ-induced | Rats | 100 mg/kg/day, p.o. | Passive Avoidance Test | Increased step-through latency. | [4] |
| AlCl₃-induced | Rats | 100 mg/kg/day, p.o. | Morris Water Maze | Improved time to reach the platform. | [4] |
Parkinson's Disease (PD) Model: 6-Hydroxydopamine (6-OHDA)-Induced Nigrostriatal Degeneration
This model mimics the dopaminergic neuron loss observed in PD.
Protocol: Unilateral 6-OHDA Lesion in Rats
-
Animals: Male Wistar rats.
-
Pre-treatment: 30 minutes before 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Stereotaxic Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.
-
-
Groups:
-
Group 1: Sham-operated control (vehicle injection).
-
Group 2: 6-OHDA lesion + Vehicle.
-
Group 3: 6-OHDA lesion + this compound (e.g., daily i.p. injection).
-
-
Treatment Schedule: Naringin treatment can be administered either as a pre-treatment (starting before the 6-OHDA lesion) or a post-treatment (starting after the lesion).
-
Behavioral Assessments (typically 2-4 weeks post-lesion):
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Measure the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a set period (e.g., 60-90 minutes) to assess the extent of the dopamine lesion.
-
Rotarod Test: To evaluate motor coordination and balance. The latency to fall from a rotating rod is recorded.
-
Quantitative Data Summary: Naringin in PD Models
| Model | Animal | Naringin Dose | Behavioral Test | Key Findings | Reference |
| 6-OHDA-induced | Mice | Daily i.p. injection | Not specified | Protected nigrostriatal DA projection. | [5] |
| Rotenone-induced | Rodents | Not specified | Rotarod Test | Increased retention time. | [6] |
| Rotenone-induced | Rodents | Not specified | Grip Strength Test | Improved grip score. | [6] |
Huntington's Disease (HD) Model: 3-Nitropropionic Acid (3-NP)-Induced Striatal Degeneration
This model reproduces the striatal neurodegeneration and motor deficits characteristic of HD.
Protocol: 3-NP-Induced Neurotoxicity in Rats
-
Animals: Male Wistar rats.
-
Groups:
-
Treatment Schedule:
-
Behavioral Assessments:
-
Locomotor Activity (Open Field Test): To assess spontaneous motor activity. Parameters measured include total distance traveled, number of line crossings, and rearing frequency.
-
Motor Coordination (Rotarod Test): As described for the PD model.
-
Grip Strength Test: To measure muscle strength.
-
Quantitative Data Summary: Naringin in HD Models
| Model | Animal | Naringin/Naringenin Dose | Behavioral Test | Key Findings | Reference |
| 3-NP-induced | Rats | Naringenin 25 & 75 mg/kg, p.o. | Grip Strength | Significantly improved grip strength. | [9] |
| 3-NP-induced | Rats | Naringenin 25 & 75 mg/kg, p.o. | Locomotor Activity | Improved locomotor activity. | [9] |
| 3-NP-induced | Rats | Naringin (dose not specified) | Locomotor Activity | Attenuated reduction in locomotor activity. | [7] |
| 3-NP-induced | Rats | Naringin (dose not specified) | Grip Strength | Attenuated reduction in grip strength. | [7] |
Visualization of Pathways and Workflows
Caption: Naringin's neuroprotective signaling pathways.
Caption: Workflow for Scopolamine-induced AD model.
Caption: Workflow for 6-OHDA-induced PD model.
Conclusion
This compound demonstrates significant neuroprotective effects in various preclinical models of neurodegenerative diseases. The provided protocols and data summaries offer a foundation for researchers to investigate its therapeutic potential further. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible results. Future studies should focus on elucidating the precise molecular targets of naringin and its metabolites in the central nervous system and translating these promising preclinical findings into clinical applications.
References
- 1. Preparation of Naringenin Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential therapeutic effects of naringin loaded PLGA nanoparticles for the management of Alzheimer's disease: In vitro, ex vivo and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naringin enhances long-term potentiation and recovers learning and memory deficits of amyloid-beta induced Alzheimer's disease-like behavioral rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of hesperidin and naringin against 3-nitropropionic acid induced Huntington's like symptoms in rats: possible role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringenin mitigates behavioral alterations and provides neuroprotection against 3-nitropropinoic acid-induced Huntington's disease like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijariit.com [ijariit.com]
Application Notes: Naringin Hydrate as a Positive Control in Antioxidant Assays
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits like grapefruit, is well-regarded for its wide range of pharmacological properties, including its antioxidant effects.[1][2][3] It is composed of the aglycone naringenin and the disaccharide neohesperidose.[1] In the human body, naringin is hydrolyzed to its aglycone, naringenin, which also exhibits potent anti-inflammatory and antioxidant activities.[2][3] The antioxidant capacity of naringin and naringenin is attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[4][5] These characteristics make Naringin hydrate a reliable and effective positive control for standardizing and validating various in vitro antioxidant capacity assays.
Suitability as a Positive Control
This compound offers consistent and reproducible results in antioxidant assays, making it a suitable alternative to other common standards like Vitamin C, Trolox, or quercetin. Its stability and well-documented antioxidant potential provide a reliable benchmark for comparing the antioxidant activity of novel compounds or extracts. While its aglycone, naringenin, often shows higher antioxidant capacity due to the absence of the sterically hindering sugar moiety, naringin itself is a potent antioxidant.[2][6]
Quantitative Antioxidant Activity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antioxidant activity. The table below summarizes the IC50 values for Naringin and other common positive controls from various antioxidant assays.
| Antioxidant Assay | Naringin (IC50) | Naringenin (IC50) | Other Positive Controls (IC50) |
| DPPH Radical Scavenging | 31.8 µg/mL[1] | 264.44 mM[4] | Trolox: 3.7 µg/mL (as a highly potent derivative)[1] Vitamin C: 120.10 mM[4] |
| ABTS Radical Scavenging | 100.36 µg/mL[7] | Not specified | Gallic Acid Hydrate: 1.03 µg/mL[7] (+)-Catechin Hydrate: 3.12 µg/mL[7] |
| Hydroxyl Radical Scavenging | Not specified | 251.1 µM[4] | Tocopherol: 107.25 µM[4] |
| Hydrogen Peroxide Scavenging | Not specified | 358.5 µM[4] | Vitamin C: 125.48 µM[4] |
| Superoxide Radical Scavenging | Not specified | 360.03 µM[4] | Quercetin: 151.10 µM[4] |
Experimental Protocols
Here are detailed protocols for common antioxidant assays using this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or 70% Ethanol[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Assay:
-
Measurement:
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[1]
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance.[8]
Reagents and Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Methanol or distilled water
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7]
-
-
Preparation of Working Solutions:
-
Dilute the ABTS•+ stock solution with methanol or water to an absorbance of approximately 0.700 at 734 nm.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) and create a series of working concentrations.
-
-
Assay:
-
Measurement:
-
Measure the absorbance at 734 nm.[8]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Reagents and Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound and create a series of working concentrations.
-
-
Assay:
-
In a 96-well microplate, add a small volume of each this compound working concentration.
-
Add the FRAP reagent to each well and mix.
-
-
Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
Visualizations
Caption: Antioxidant mechanisms of this compound.
Caption: Experimental workflow for the DPPH assay.
Caption: Naringin's role in the PI3K/AKT/mTOR signaling pathway.[5]
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the antioxidant properties of Naringin and Rutin and investigating their oxidative DNA damage effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Naringin Hydrate Formulation for Topical Application in Skin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavonoid glycoside abundant in citrus fruits, and its aglycone naringenin, have garnered significant attention in dermatological research due to their potent antioxidant and anti-inflammatory properties.[1][2][3] Topical application of naringin hydrate presents a promising strategy for managing various skin conditions, including those induced by UV radiation and inflammatory disorders like atopic dermatitis.[4][5] These compounds have been shown to modulate key signaling pathways involved in skin inflammation and oxidative stress, offering a multifactorial approach to skin protection and repair.[6][7] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical skin research.
Mechanism of Action
Naringin and naringenin exert their beneficial effects on the skin through the modulation of several signaling pathways. Their anti-inflammatory and antioxidant activities are primarily attributed to the inhibition of pro-inflammatory mediators and the enhancement of the skin's natural antioxidant defenses.[3][8]
Key signaling pathways influenced by naringin and naringenin include:
-
NF-κB Signaling Pathway: Naringin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] By suppressing NF-κB, naringin can effectively reduce the inflammatory cascade in the skin.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation and cellular stress. Naringin can modulate the p38 MAPK pathway, which is activated by stressors like UVB radiation, thereby inhibiting the production of inflammatory mediators like COX-2.[4]
-
Nrf2 Antioxidant Pathway: Naringenin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, enhancing the skin's capacity to neutralize reactive oxygen species (ROS).[6]
-
JAK-STAT Signaling Pathway: In the context of atopic dermatitis, naringin has been found to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is involved in the inflammatory response and immune cell activation.[5]
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of topical naringin and naringenin formulations.
Table 1: In Vitro Skin Permeation of Naringenin Formulations
| Formulation Type | Vehicle | Permeation Flux (µg/cm²/h) | Skin Deposition (µg/cm²) | Reference |
| Elastic Liposomes | Aqueous solution | Not Reported | 7.3-11.8 fold increase vs. saturated solution | [9] |
| Microemulsion | Oleic acid, Tween 80, Labrasol, Capryol 90 | Not Reported | Increased diffusion coefficient vs. saturated solution | [10][11] |
| Chitosan-based film | Chitosan | 0.30 ± 0.01 | Not Reported | [12] |
Table 2: Anti-inflammatory Effects of Topical Naringenin in Animal Models
| Model | Key Findings | Quantitative Data | Reference |
| UVB-induced skin inflammation in mice | Reduced skin edema | Significant reduction compared to irradiated control | [13] |
| Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant reduction compared to irradiated control | [13] | |
| Oleic acid-induced skin damage in mice | Decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) | Significant reduction | [6] |
| Atopic Dermatitis (DNCB-induced) in mice | Reduced dermatitis severity score | Significant improvement | [5] |
| Reduced epidermal thickness and mast cell count | Significant reduction | [5] | |
| Reduced inflammatory cytokines (IL-4, CCL17, CCL22, IL-1β, IFN-γ, TNF-α) | Significant reduction | [5] |
Table 3: Antioxidant Effects of Topical Naringenin in Animal Models
| Model | Key Findings | Quantitative Data | Reference |
| Oleic acid-induced skin damage in mice | Increased catalase and total antioxidant capacity | Significant increase | [6] |
| Decreased malondialdehyde and lipid peroxide levels | Significant decrease | [6] | |
| UVB-induced skin damage | Inhibited intracellular ROS production | Significant inhibition | [4] |
Experimental Protocols
Protocol 1: Preparation of a Naringenin-Loaded Microemulsion for Topical Application
This protocol is adapted from methodologies described for preparing flavonoid-loaded microemulsions.[11]
Materials:
-
Naringenin powder
-
Oil phase: Oleic acid and Transcutol P (10:1 ratio)
-
Surfactant: Tween 80 and Labrasol
-
Co-surfactant: Capryol 90
-
Deionized water
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Solubility Determination: Determine the solubility of naringenin in the individual components of the microemulsion (oil phase, surfactant, co-surfactant) to select the optimal vehicle.
-
Constructing a Pseudo-ternary Phase Diagram: To identify the microemulsion existence area, prepare various ratios of the oil phase to the surfactant/co-surfactant mixture (Smix). Titrate these mixtures with deionized water and observe for the formation of a clear, single-phase microemulsion.
-
Preparation of the Naringenin-Loaded Microemulsion: a. Prepare the oil phase by mixing oleic acid and Transcutol P in a 10:1 ratio. b. Dissolve the desired amount of naringenin (e.g., 0.5% w/w) in the oil phase with gentle heating and stirring until fully dissolved. c. In a separate container, prepare the Smix by blending the chosen surfactant and co-surfactant at the predetermined optimal ratio. d. Gradually add the oil phase containing naringenin to the Smix with continuous stirring. e. Slowly add deionized water dropwise to the oil-Smix mixture under constant stirring until a transparent and homogenous microemulsion is formed.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin permeation of topical formulations.[9]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human)
-
Naringenin-loaded formulation
-
Receptor medium: Phosphate buffered saline (PBS) pH 7.4, often with a co-solvent like propylene glycol (e.g., 40%) to ensure sink conditions
-
Magnetic stirrer with stir bars
-
Water bath or heating block to maintain 37°C
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: a. Mount the prepared skin section onto the Franz diffusion cell with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment. c. Place the assembled Franz cells in a water bath or on a heating block maintained at 37°C and allow the skin to equilibrate for 30 minutes.
-
Application of Formulation: Apply a known quantity of the naringenin-loaded formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of naringenin in the collected samples using a validated HPLC method.[14]
-
Data Analysis: Calculate the cumulative amount of naringenin permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
Skin Deposition: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, separate the epidermis and dermis, and extract the naringenin from each layer for quantification.
Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity in a UVB-Induced Mouse Model
This protocol is a general guideline for assessing the protective effects of a topical naringin formulation against UVB-induced skin inflammation.[13]
Materials:
-
Hairless mice (e.g., SKH-1)
-
UVB light source with a calibrated radiometer
-
Topical naringin formulation and vehicle control
-
Calipers for measuring skinfold thickness (edema)
-
Reagents for cytokine analysis (ELISA kits)
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into experimental groups (e.g., non-irradiated control, UVB + vehicle, UVB + naringin formulation).
-
Topical Application: Apply a defined amount of the naringin formulation or vehicle control to a specific area on the dorsal skin of the mice daily for a set period before UVB exposure.
-
UVB Irradiation: Anesthetize the mice and expose the treated dorsal skin to a controlled dose of UVB radiation. The non-irradiated control group should be sham-irradiated.
-
Assessment of Skin Edema: Measure the skinfold thickness of the irradiated area using calipers at various time points after UVB exposure (e.g., 6, 12, 24, 48 hours) to quantify edema.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect the treated skin tissue.
-
Cytokine Analysis: Homogenize a portion of the skin tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Histological Analysis: Fix a portion of the skin tissue in formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to evaluate inflammatory cell infiltration and epidermal hyperplasia.
Visualizations
Caption: Naringin inhibits the NF-κB signaling pathway.
Caption: Naringin modulates the p38 MAPK signaling pathway.
Caption: Workflow for in vitro skin permeation studies.
References
- 1. paulaschoice.nl [paulaschoice.nl]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of Naringenin and Apigenin in Ameliorating Skin Damage via Mediating the Nrf2 and NF-κB Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of naringin in improving the survival rate of skin flap: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Naringenin-Loaded Elastic Liposomes for Topical Application | PLOS One [journals.plos.org]
- 10. Preparation Optimization and Investigation of Naringenin-Loaded Microemulsion for Topical Application - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 11. Preparation, Optimization, and Investigation of Naringenin-Loaded Microemulsion for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topical Formulation Containing Naringenin: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a simple chromatographic method for naringenin quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Naringin Hydrate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringin hydrate in aqueous solutions.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound.
Issue 1: Precipitation or cloudiness in my aqueous naringin solution.
-
Question: Why is my this compound solution precipitating or appearing cloudy?
-
Answer: this compound has low water solubility, which is a primary reason for precipitation.[1][2] The solubility of naringin in water at 25°C is approximately 0.5 g/L.[3] Factors such as temperature and the presence of other solutes can further affect its solubility.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the solution can increase the solubility of naringin. However, be aware that temperatures above 100°C can lead to degradation.[4][5]
-
Co-solvents: Consider using a co-solvent system. Naringin is more soluble in polar organic solvents like methanol and ethanol.[2][4]
-
pH Adjustment: While pH has a more significant impact on stability than solubility, ensuring the pH is within the stable range (1.2-7.4) can help prevent degradation that might lead to less soluble products.[6][7]
-
Complexation: The use of complexing agents like cyclodextrins can significantly enhance the aqueous solubility of naringin.[1][8]
-
-
Issue 2: My naringin solution is changing color or showing signs of degradation.
-
Question: What causes the degradation of naringin in my aqueous solution, and how can I prevent it?
-
Answer: Naringin can degrade under certain conditions, primarily due to hydrolysis, high temperatures, and exposure to light.[4][5][9] The primary degradation product is its aglycone, naringenin.[6][7]
-
Troubleshooting Steps:
-
Control pH: Naringin is most stable at physiological pH levels (1.2, 5.8, and 7.4).[6][7] It degrades at extreme pH values.[7] Buffer your aqueous solution to maintain a stable pH.
-
Temperature Management: Avoid high temperatures. Naringin shows high thermal stability at temperatures lower than 100°C, but degradation begins above this point.[4][5][6][9] For storage and experiments, maintain a controlled, lower temperature.
-
Light Protection: Protect your solutions from light.[4][5][9] Use amber vials or cover your glassware with aluminum foil during experiments and storage.
-
Inert Atmosphere: While the effect of oxygen is less pronounced compared to other flavonoids, working under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation, especially for long-term studies.[9]
-
-
Issue 3: Inconsistent results in my analytical quantification of naringin.
-
Question: Why am I getting variable concentrations of naringin in my HPLC analysis?
-
Answer: Inconsistent analytical results can stem from the instability of naringin in your samples or issues with the analytical method itself. Degradation during sample preparation or analysis can lead to lower than expected naringin concentrations and the appearance of new peaks, such as naringenin.
-
Troubleshooting Steps:
-
Sample Handling: Ensure consistent and rapid sample preparation to minimize degradation before analysis. Keep samples cool and protected from light.
-
Method Validation: Use a validated HPLC method for the quantification of naringin.[10][11][12] Key parameters to consider are the mobile phase composition, column type (typically C18), and detection wavelength (around 280-282 nm).[11][13]
-
Standard Stability: Check the stability of your naringin standard solutions. Prepare fresh standards regularly and store them under appropriate conditions (cool and dark).
-
Forced Degradation Study: Performing a forced degradation study can help identify potential degradation products and ensure your analytical method is stability-indicating, meaning it can separate and quantify naringin in the presence of its degradants.[6][14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for naringin in aqueous solutions?
A1: The main degradation pathway for naringin in aqueous solutions is hydrolysis, which involves the cleavage of the glycosidic bond. This process results in the formation of the aglycone naringenin and the disaccharide neohesperidose (composed of rhamnose and glucose).[4][16][17][18][19] This hydrolysis can be catalyzed by acids, bases, or enzymes (naringinase).[16][20]
Q2: How does pH affect the stability of this compound?
A2: this compound is relatively stable in aqueous solutions at physiological pH ranges (1.2, 5.8, and 7.4).[6][7] However, it degrades at extreme pH values.[7] Alkaline conditions, in particular, can accelerate the hydrolysis to naringenin.
Q3: What is the influence of temperature on this compound stability?
A3: this compound exhibits good thermal stability at temperatures below 100°C.[6][9] Degradation becomes significant at temperatures exceeding 100°C.[4][5]
Q4: Is this compound sensitive to light?
A4: Yes, naringin is sensitive to light.[4][5] Exposure to visible light can lead to its degradation.[9] Therefore, it is crucial to protect naringin solutions from light during experiments and storage.
Data Presentation
Table 1: Solubility of Naringin in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.5 g/L | 20 | [3] |
| Water | 1 mg/mL | 40 | [2][4] |
| Water | 475 mg/L (for Naringenin) | Not Specified | [21] |
| Methanol | Higher than in water | Not Specified | [4] |
| Ethanol | Higher than in water | Not Specified | [4] |
| Ethyl Acetate | Soluble | Not Specified | [4] |
| n-Butanol | Soluble | Not Specified | [4] |
| Isopropanol | Soluble | Not Specified | [4] |
| Petroleum Ether | Soluble | Not Specified | [4] |
| Hexane | Soluble | Not Specified | [4] |
Table 2: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Condition | Effect on Stability | Primary Degradation Product | References |
| pH | Extreme pH (acidic or alkaline) | Degradation | Naringenin | [6][7] |
| Physiological pH (1.2, 5.8, 7.4) | Stable | - | [6][7] | |
| Temperature | > 100°C | Degradation | Naringenin | [4][5][6][9] |
| < 100°C | Stable | - | [6][9] | |
| Light | Exposure to visible light | Degradation | Naringenin | [4][5][9] |
| Dark conditions | Stable | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
For low concentrations, add the powder to a volumetric flask and add purified water (e.g., Milli-Q) incrementally while stirring or sonicating at room temperature.
-
For higher concentrations, consider using a co-solvent. First, dissolve the this compound in a small amount of a suitable organic solvent like ethanol or methanol, and then add water to the desired final volume. Be mindful of the final solvent composition for your experiment.
-
-
pH Adjustment (if necessary): If a specific pH is required, use a calibrated pH meter and add a suitable buffer solution to the naringin solution.
-
Light Protection: Store the prepared solution in an amber-colored container or wrap the container with aluminum foil to protect it from light.
-
Storage: Store the solution at a controlled cool temperature (e.g., 2-8°C) to minimize degradation.
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline and should be adapted based on the specific objectives of the study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a temperature above 100°C for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a specified light intensity) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Collection: At specified time points, withdraw samples from each stress condition.
-
Neutralization (for acidic and alkaline samples): Neutralize the acidic and basic samples to a pH of approximately 7 before analysis to prevent further degradation and protect the analytical column.
-
Analysis: Analyze the samples and a non-degraded control using a validated, stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products and determine the percentage of naringin remaining.
Protocol 3: HPLC Method for Quantification of Naringin and Naringenin
This is an example method and may require optimization.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of acid, like acetic acid or phosphoric acid, to improve peak shape). A typical mobile phase could be a mixture of acetonitrile and phosphate buffer (pH 3.5) in a 25:75 (v/v) ratio.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm for naringin and 292 nm for naringenin.[11][13]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Standard Preparation: Prepare standard solutions of naringin and naringenin of known concentrations in the mobile phase or a suitable solvent to create a calibration curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Naringin degradation pathway via hydrolysis.
Caption: Experimental workflow for a naringin stability study.
Caption: Troubleshooting logic for naringin solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scilit.com [scilit.com]
- 8. Biological Activities and Solubilization Methodologies of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Use of Naringinase to Modify the Sensory Quality of Foods and Increase the Bioavailability of Flavonoids: A Systematic Review [mdpi.com]
- 21. Naringenin - Wikipedia [en.wikipedia.org]
Technical Support Center: Naringin Hydrate in Animal Studies
Welcome to the technical support center for researchers utilizing Naringin hydrate in animal studies. This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help you optimize your experimental protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to experimental design?
A1: this compound is a natural flavanone glycoside with the chemical formula C₂₇H₃₂O₁₄[1]. Understanding its solubility is critical for proper dose preparation. It is sparingly soluble in water and aqueous buffers but shows better solubility in organic solvents[2]. To maximize solubility in aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with the chosen aqueous buffer[2]. Heating to 37°C or using an ultrasonic bath can also help increase solubility[3].
Table 1: Solubility of Naringin in Various Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Water | 0.5 g/L (at 293.15 K) | [4] |
| Ethanol | ~1 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |[2] |
Q2: What is a typical dosage range for this compound in rodent studies?
A2: The optimal dosage of this compound can vary significantly based on the animal model, administration route, and the specific therapeutic effect being investigated. Dosages reported in the literature range from 25 mg/kg to over 200 mg/kg. Oral gavage is the most common administration route. The No-Observed-Adverse-Effect-Level (NOAEL) for naringin in rats has been identified as 1,250 mg/kg/day, indicating a high safety margin[5][6].
Table 2: Examples of Naringin Dosages Used in Rodent Studies
| Animal Model | Administration Route | Dosage | Experimental Context | Reference |
|---|---|---|---|---|
| Rats (Wistar) | Oral Gavage | 25 or 50 mg/kg/day | Antihyperglycemic & Antioxidant Effects | [5] |
| Rats (Sprague-Dawley) | Oral Gavage | 40, 60, or 80 mg/kg/day | Postoperative Intraperitoneal Adhesion | [7] |
| Rats | Oral Gavage | 42 mg/kg | Pharmacokinetic Studies | [8][9] |
| Rats | Oral Gavage | 100 mg/kg/day | High-Fat Diet-Induced Hepatotoxicity | [10] |
| Rats (Sprague-Dawley) | Oral Gavage | 210 mg/kg (twice daily) | Tissue Distribution Study | [11][12] |
| Rats | Intraperitoneal Injection | 80 mg/kg/day | Neuroprotection (GDNF expression) | [13] |
| Mice | Oral Gavage | 25, 50, 100, 200 mg/kg | Antidepressant-like Effects | [14] |
| Mice | Oral Gavage | 60 mg/kg/day | Type 2 Diabetes (Cardiomyocyte function) |[15] |
Q3: What are the primary signaling pathways modulated by Naringin?
A3: Naringin exerts its wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, by modulating multiple intracellular signaling pathways[8][16]. Key pathways affected include those involved in inflammation, cell survival, and metabolism.
-
Anti-Inflammatory Pathways: Naringin has been shown to inhibit the TLR4/NF-κB and MAPK signaling pathways, leading to a decrease in pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β[16].
-
Cell Survival & Apoptosis Pathways: In cancer models, Naringin can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival[1][17]. It can also induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[17][18].
-
Metabolic & Protective Pathways: Naringin can activate the AMPK/SIRT1 pathway, which plays a role in cellular energy homeostasis and autophagy[16]. It also shows neuroprotective effects through pathways like the BDNF/CREB/TrkB system[16].
Caption: Simplified diagram of Naringin's inhibitory action on key signaling pathways.
Q4: How is this compound metabolized and distributed in the body?
A4: Upon oral administration, Naringin is poorly absorbed in its original form. It is primarily metabolized by intestinal microflora into its aglycone, naringenin, which is then absorbed[1][8]. Naringin and its metabolites undergo extensive Phase I and Phase II metabolism in the liver[8]. The compound is distributed to various organs, with notable concentrations found in the liver, trachea, lungs, and kidneys[5][16]. Excretion of naringin and its metabolites occurs through both urine and feces and is generally complete within 48 hours post-administration[5].
Troubleshooting Guide
Problem: My this compound solution is precipitating or not fully dissolving.
-
Question: I am having trouble dissolving this compound in an aqueous vehicle for oral gavage. What can I do to improve solubility?
-
Answer: This is a common issue due to Naringin's low water solubility[4].
-
Use a Co-solvent: First, dissolve the this compound in a minimal volume of a compatible organic solvent such as DMSO or ethanol[2]. Then, slowly add your aqueous vehicle (e.g., saline, PBS, or 0.5% CMC-Na) to the desired final concentration while vortexing. Ensure the final concentration of the organic solvent is low and well-tolerated by the animal model.
-
Apply Gentle Heat and Sonication: Warming the solution to 37°C and using an ultrasonic bath can significantly aid dissolution[3].
-
Check pH: The solubility of flavonoids can be pH-dependent. Ensure the pH of your final vehicle is compatible with the compound.
-
Prepare Fresh Daily: Aqueous solutions of Naringin are not recommended for storage for more than one day to avoid precipitation and degradation[2].
-
Problem: I am not observing the expected therapeutic effect in my animal model.
-
Question: My experiment is not showing the expected results despite using a dosage reported in the literature. What are the potential reasons?
-
Answer: Several factors can contribute to a lack of efficacy.
-
Dosage and Bioavailability: Naringin has low oral bioavailability[19]. The dose may be insufficient for your specific animal strain, age, or disease model. Consider performing a dose-response study to determine the optimal dose. In aged rats, for example, the absorption and excretion of naringin can be delayed[5].
-
Vehicle Selection: The vehicle can impact the absorption and stability of the compound[20]. Ensure you are using an appropriate vehicle. Common choices include water, 0.5% CMC-Na, or corn oil[7][20][21].
-
Dosing Regimen: Check the frequency and duration of administration. Some effects of Naringin require repeated or long-term dosing to become apparent[11][12].
-
Compound Integrity: Ensure your this compound has been stored correctly (at -20°C, protected from moisture) and has not degraded[3].
-
Problem: I am observing adverse effects or unexpected changes in my animals.
-
Question: My animals are showing signs of distress or unexpected physiological changes after administration. Is this related to this compound?
-
Answer: While Naringin is considered to have a high safety profile with a NOAEL of 1250 mg/kg/day in rats, adverse effects can still occur, often related to the formulation or administration procedure[5][6].
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. High concentrations of DMSO or other organic solvents can be toxic. Always run a vehicle-only control group to differentiate the effects of the vehicle from the effects of Naringin[20].
-
Gavage Stress: The oral gavage procedure can be stressful for animals. Ensure proper technique is used. For long-term studies, consider alternative administration methods if possible or use anesthesia to alleviate pain during administration[21].
-
Palatability and Feed Intake: In one long-term study, high doses of naringin were associated with reduced feed intake and lower body weight, which was attributed to an effect on palatability[5]. Monitor food and water consumption closely.
-
Gastrointestinal Irritation: Although not widely reported for Naringin, high concentrations of some compounds can cause local irritation in the GI tract. For some individuals, orange peels (a source of naringin) can cause an upset stomach[22]. If you suspect this, consider lowering the concentration of your dosing solution by increasing the volume (within acceptable limits for the animal).
-
Experimental Protocols & Workflows
Protocol: Preparation and Administration of Naringin for Oral Gavage
This protocol provides a general guideline. Researchers should adapt it based on their specific experimental needs and institutional animal care guidelines.
-
Dose Calculation:
-
Calculate the total amount of this compound needed based on the desired dose (e.g., 50 mg/kg) and the body weight of the animals.
-
Determine the final volume to be administered per animal (e.g., 5-10 mL/kg for rats).
-
-
Vehicle Preparation (Example using 10% DMSO in 0.5% CMC-Na):
-
Prepare the 0.5% CMC-Na solution by slowly adding 0.5g of carboxymethylcellulose sodium to 100 mL of sterile water while stirring vigorously. Heat gently if necessary to fully dissolve. Let it cool to room temperature.
-
-
Naringin Solution Preparation:
-
Weigh the calculated amount of this compound powder.
-
In a sterile tube, add a volume of DMSO equivalent to 10% of your final desired volume (e.g., 1 mL of DMSO for a final volume of 10 mL).
-
Add the Naringin powder to the DMSO and vortex or sonicate until fully dissolved.
-
Slowly add the 0.5% CMC-Na solution dropwise while continuously vortexing until you reach the final volume. This helps prevent precipitation.
-
The final solution should be a homogenous suspension. Prepare this solution fresh each day of dosing[2].
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the Naringin suspension into a syringe fitted with a proper-sized, blunt-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose smoothly into the stomach.
-
Monitor the animal for a short period post-administration to ensure no adverse reactions occur.
-
Caption: General experimental workflow for an in vivo this compound study.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the feed additive consisting of naringin for all animal species for the renewal of its authorisation (HealthTech Bio Actives, S.L.U. (HTBA)) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Inhibitory Effects of Naringin in a Rat Model of Postoperative Intraperitoneal Adhesion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Metabolism and excretion studies of oral administered naringin, a putative antitussive, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naringin ameliorates high-fat diet-induced hepatotoxicity and dyslipidemia in experimental rat model via modulation of anti-oxidant enzymes, AMPK and SERBP-1c signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue distribution of naringenin conjugated metabolites following repeated dosing of naringin to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedicinej.com [biomedicinej.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Naringin on Cardiomyocytes From a Rodent Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological Activities and Solubilization Methodologies of Naringin [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Long-term oral administration of naringenin counteracts aging-related retinal degeneration via regulation of mitochondrial dynamics and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Can Eating an Orange With the Peel Help You Poop? [health.com]
Troubleshooting inconsistent results in Naringin hydrate experiments
Welcome to the Technical Support Center for Naringin Hydrate Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent results between experiments. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors:
-
Solubility Issues: this compound has poor water solubility. Incomplete dissolution or precipitation in your stock solution or final culture medium can lead to variability in the effective concentration.
-
Stability: While stable at physiological pH in buffers for at least seven days, Naringin can degrade under certain conditions, such as prolonged exposure to light or extreme pH.[1] Its stability in complex cell culture media over long incubation periods may be limited.
-
Stock Solution Preparation and Storage: Improperly prepared or stored stock solutions can be a major source of inconsistency. It is crucial to ensure the compound is fully dissolved and stored correctly to maintain its activity.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can all influence the cellular response to this compound.
Q2: I'm having trouble dissolving this compound. What is the best solvent to use?
A2: this compound is sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Be sure that the final concentration of the organic solvent in your experiment is low enough to not affect the cells (typically <0.1% v/v).
Q3: My this compound stock solution appears cloudy or has precipitates. Can I still use it?
A3: No, a cloudy or precipitated stock solution indicates that the this compound is not fully dissolved or has come out of solution. Using such a solution will lead to inaccurate dosing and unreliable results. It is recommended to prepare a fresh stock solution, ensuring complete dissolution. Gentle warming or sonication may aid in dissolving the compound in the initial organic solvent.
Q4: How stable is this compound in cell culture medium during a 48- or 72-hour experiment?
A4: Naringin is stable in aqueous buffers at physiological pH (around 7.4) for at least seven days.[1] However, the complex composition of cell culture media, including serum proteins and other components, may affect its stability over longer incubation periods. While specific degradation kinetics in media like DMEM or RPMI-1640 are not extensively published, it is best practice to prepare fresh dilutions of this compound in media for each experiment, especially for long-term incubations.
Q5: What is a typical effective concentration range for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. See the data table below for reported effective concentrations in various cell lines.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~20 |
| Dimethyl sulfoxide (DMSO) | ~10 |
| Ethanol | ~1 |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 |
Data compiled from product information sheets.[1]
Table 2: Reported Effective Concentrations of Naringin and its Aglycone, Naringenin, in Various Cell Lines
| Cell Line | Compound | Effective Concentration Range | Observed Effect |
| HeLa (Cervical Cancer) | Naringenin | 100 - 195 µM | Cytotoxicity, Apoptosis Induction[2] |
| MCF-7 (Breast Cancer) | Naringin | 0.1 - 1000 µM | Increased cell death and cytotoxicity[3] |
| A549 (Lung Cancer) | Naringenin | 100 - 800 µM | Decreased cell viability, Apoptosis[4] |
| A549 (Lung Cancer) | Naringenin | 10 - 200 µmol/L | Reduced cell proliferation and migration[5] |
| HeLa and A549 | Naringin | 200 - 3200 µM | Decreased cell growth, Increased apoptosis[2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability can be expressed as a percentage of the vehicle-treated control.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Naringin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: Naringin's role in the inhibition of the TLR4/NF-κB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bioavailability of Naringin compared to its aglycone naringenin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of the flavonoid glycoside naringin and its aglycone, naringenin. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science in making informed decisions regarding the selection and application of these compounds.
Executive Summary
Naringin, a major flavonoid in citrus fruits, and its aglycone naringenin, exhibit a range of pharmacological activities. However, their therapeutic potential is significantly influenced by their respective bioavailabilities. Naringenin generally displays higher oral bioavailability compared to naringin. This is primarily attributed to the hydrophilic nature of the rutinoside moiety in naringin, which limits its direct absorption across the intestinal epithelium. Intestinal microflora play a crucial role in hydrolyzing naringin to the more lipophilic naringenin, which is then absorbed. Consequently, the pharmacokinetic profiles of these two compounds differ significantly in terms of absorption rate, peak plasma concentration, and time to reach peak concentration.
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters for naringin and naringenin from various preclinical and clinical studies. These data highlight the differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Oral Bioavailability of Naringin and Naringenin
| Compound | Species | Dose | Oral Bioavailability (%) | Reference |
| Naringin | Human | 50 mg equivalent to aglycone | ~5-9 | [1] |
| Naringenin | Human | - | ~15 | [1] |
| Naringenin | Rabbit | 25 mg/kg | 4 (aglycone form), 8 (including conjugated metabolites) | [2][3] |
Table 2: Pharmacokinetic Parameters of Naringin (administered orally) and its Metabolite Naringenin in Rats
| Parameter | Naringin (42 mg/kg) | Naringenin (from Naringin) |
| Cmax | Varies | Varies |
| Tmax | ~3 h | ~6 h |
| t1/2 | Varies | Varies |
| AUC | Varies | Varies |
Table 3: Pharmacokinetic Parameters of Naringenin (administered orally) in Humans
| Parameter | 150 mg Dose | 600 mg Dose |
| Cmax (µM) | 15.76 ± 7.88 | 48.45 ± 7.88 |
| Tmax (h) | 3.17 ± 0.74 | 2.41 ± 0.74 |
| AUC0-24h (µM·h) | 67.61 ± 24.36 | 199.06 ± 24.36 |
| Half-life (h) | 3.0 | 2.65 |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for replication and further investigation.
Protocol 1: Oral Administration of Naringin to Rats for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of naringin and its metabolite naringenin after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Naringin
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Metabolic cages for urine and feces collection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with continued access to water.
-
Dose Preparation: Prepare a suspension of naringin in the chosen vehicle at the desired concentration (e.g., 42 mg/kg).
-
Oral Administration: Administer the naringin suspension to the rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., 3000 rpm for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House a separate group of rats in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to study excretion patterns.
-
Sample Analysis: Analyze the plasma, urine, and feces samples for naringin and naringenin concentrations using a validated analytical method such as HPLC or LC-MS/MS.
Protocol 2: Quantification of Naringenin in Plasma using HPLC
Objective: To quantify the concentration of naringenin in plasma samples.
Materials:
-
Plasma samples from the pharmacokinetic study
-
Naringenin standard
-
Internal standard (e.g., hesperetin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acidifier)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column
Procedure:
-
Standard and Quality Control Preparation: Prepare stock solutions of naringenin and the internal standard in methanol. Serially dilute the naringenin stock solution with blank plasma to create calibration standards and quality control samples at various concentrations.
-
Sample Pre-treatment (Protein Precipitation and/or SPE):
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent like acetonitrile or methanol (typically in a 1:2 or 1:3 ratio). Vortex and then centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Load the plasma sample (or supernatant from protein precipitation) onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the analyte and internal standard with a stronger solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing a small percentage of formic acid.
-
Injection: Inject a fixed volume of the reconstituted sample onto the HPLC system.
-
Separation: Separate naringenin and the internal standard on the C18 column using the prepared mobile phase. .
-
Detection: Detect the analytes using a UV detector at the wavelength of maximum absorbance for naringenin (around 288 nm) or an MS detector for higher sensitivity and selectivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of naringenin to the internal standard against the concentration of the calibration standards. Determine the concentration of naringenin in the unknown samples from this curve.
Signaling Pathways and Metabolic Conversion
The biological effects of naringin and naringenin are mediated through their interaction with various cellular signaling pathways. Furthermore, the metabolic conversion of naringin to naringenin is a critical step for its absorption and subsequent bioactivity.
References
- 1. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]
- 3. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
Naringin Hydrate: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Naringin hydrate, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides an objective comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of this compound in various experimental models, highlighting the concentrations and dosages required to elicit biological responses.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/Target | Parameter | Result |
| Anticancer | WiDr (Colon Cancer) | IC50 | 63.14 µg/mL[1] |
| SW620 (Colorectal Cancer) | Apoptosis Induction | Significant increase at 6, 12, and 25 µg/ml after 48h[2] | |
| HCT116 (Colorectal Cancer) | Apoptosis Induction | Significant increase at 6, 12, and 25 µg/ml after 48h[2] | |
| MDA-MB-231 (Breast Cancer) | Cell Viability | ~45% reduction with 40 µg/ml after 24h[3] | |
| Antioxidant | DPPH Radical | Scavenging Activity | Concentration-dependent scavenging[4][5] |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | TNF-α, IL-1β, IFN-γ reduction | Significant reduction with 20 μM naringin |
Table 2: In Vivo Efficacy of this compound
| Model Type | Animal Model | Dosage | Route | Key Findings |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | 50 mg/kg | Oral | Significant reduction in paw edema |
| Antidiabetic | STZ-induced diabetic rats | 10, 20, 40 mg/kg/day | Oral | Dose-dependent decrease in blood glucose[6] |
| STZ-induced diabetic rats | 50, 100 mg/kg | Oral | Significant reduction in blood glucose and brain TNF-α[7] | |
| STZ-induced diabetic rats | 100 mg/kg/day for 7 days | IP | Improved learning and memory; reduced oxidative stress and inflammatory cytokines in the hippocampus[8] | |
| Anticancer | Colorectal Cancer Xenograft | Not Specified | Not Specified | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Protocols
1. MTT Assay for Cell Viability (Anticancer)
-
Cell Seeding: Cancer cell lines (e.g., WiDr, MDA-MB-231, SW620, HCT116) are seeded in 96-well plates at a density of 5x10^4 cells/well and cultured for 24 hours.[2]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 6, 12, 25, 40, 60 µg/mL) and incubated for 24, 48, or 72 hours.[2][3]
-
MTT Addition: After the incubation period, 30 µL of MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The optical density is measured at 490 nm or 570 nm using a microplate reader.[2][3] Cell viability is calculated as a percentage of the untreated control.
2. DPPH Radical Scavenging Assay (Antioxidant)
-
Reaction Mixture: Aliquots of this compound at different concentrations (e.g., 20, 40, 60, 80, 100 µg/mL) are added to a solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (e.g., 1mM).[5]
-
Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.[4][5]
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the naringin-treated samples to that of a blank control.
In Vivo Protocols
1. Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Animal Model: Male albino rats or mice are used.
-
Treatment: this compound (e.g., 50 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally 30 minutes to 1 hour before carrageenan injection.[10]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[10]
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10] The percentage of inhibition of edema is calculated by comparing the paw volume of the naringin-treated group to the control group.
2. Streptozotocin (STZ)-Induced Diabetes (Antidiabetic)
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 35-65 mg/kg body weight) dissolved in citrate buffer.[6][8] For a type 2 diabetes model, rats may be fed a high-fat diet for several weeks before STZ injection.[6]
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours to 7 days after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., ≥250 mg/dL) are considered diabetic.[6]
-
Treatment: Diabetic rats are treated orally with this compound at various doses (e.g., 10, 20, 40, 50, 100 mg/kg/day) for a specified period (e.g., 4 weeks).[6][7]
-
Outcome Assessment: Blood glucose levels, insulin levels, lipid profiles, and markers of oxidative stress and inflammation in relevant tissues (e.g., hippocampus, pancreas) are measured at the end of the treatment period.[6][7][8]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below illustrate some of the critical mechanisms.
Caption: General experimental workflows for assessing the in vitro and in vivo efficacy of this compound.
Caption: Naringin's inhibitory effects on the PI3K/Akt/mTOR and NF-κB signaling pathways.
Conclusion
The presented data demonstrates that this compound exhibits significant therapeutic potential in both in vitro and in vivo models. Its anticancer, antioxidant, and anti-inflammatory properties are well-documented, with efficacy observed at achievable concentrations and dosages. The modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB appears to be central to its mechanism of action. While in vitro studies provide valuable insights into its cellular effects, in vivo models confirm its biological activity in a more complex physiological system. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into tangible therapeutic applications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.du.ac.ir [faculty.du.ac.ir]
- 5. phcogres.com [phcogres.com]
- 6. Naringin Attenuates the Diabetic Neuropathy in STZ-Induced Type 2 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppj.phypha.ir [ppj.phypha.ir]
- 8. Naringin ameliorates cognitive deficits in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nano-ntp.com [nano-ntp.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Naringin Hydrate and Other Citrus Flavonoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is increasingly turning to natural compounds for novel therapeutic strategies. Among these, citrus flavonoids—a group of polyphenolic compounds abundant in citrus fruits—have garnered significant attention for their potential anticancer properties.[1] This guide provides an objective, data-driven comparison of naringin hydrate and its aglycone naringenin against other prominent citrus flavonoids: hesperidin, quercetin, and rutin. We delve into their comparative efficacy, underlying molecular mechanisms, and the experimental protocols used to evaluate them.
Comparative Analysis of Anticancer Activity
Citrus flavonoids exert their anticancer effects through various mechanisms, including inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and halting the cell cycle.[2] While direct, comprehensive studies comparing all four flavonoids under identical conditions are limited, available data allows for a comparative assessment of their potency in various cancer cell lines.
Naringin and its aglycone, naringenin, have demonstrated significant anticancer effects. For instance, in a study on oral carcinogenesis in a hamster cheek pouch model, topical application of naringin reduced tumor burden by approximately 71%, from 269 mm³ in the control group to 77.1 mm³ in the naringin group. Both naringin and naringenin also significantly lowered the number of tumors.[3] In vitro studies show that naringenin can inhibit the proliferation of colon cancer cells at concentrations between 0.71–2.85 mM.[4]
Hesperidin, another major flavanone, also shows promise. In a comparative study on liver cancer cells (SK-Hep1), hesperidin exhibited a stronger cytotoxic effect than naringin after 72 hours, with an IC50 value of 866.97 µmol/L, while the IC50 for naringin was greater than 1000 µmol/L.[1] Similarly, when tested on human glioblastoma (GBM) cells, hesperidin significantly inhibited cell viability at concentrations of 150 and 200 μM after 48 and 72 hours.[5]
Quercetin, a flavonol found in citrus, often demonstrates potent activity. One study on human colon cancer cell lines reported IC50 values of 35 μM for CACO-2 cells and 20 μM for SW-620 cells after 24 hours of treatment.[6] A direct comparison with hesperetin (the aglycone of hesperidin) in MCF-7 breast cancer cells showed quercetin having an IC50 of 200 μM, while hesperetin had an IC50 of 115 μM after 96 hours, suggesting higher potency for hesperetin in this specific cell line and time frame.[7]
Rutin, a glycoside of quercetin, also possesses anticancer properties, though its direct comparative quantitative data against the other three is less prevalent in the literature. Its effects are often linked to the induction of apoptosis and modulation of key signaling pathways.[8]
Data Presentation: In Vitro Cytotoxicity of Citrus Flavonoids
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values in Liver Cancer Cell Lines
| Flavonoid | Cell Line | Incubation Time | IC50 (µmol/L) | Source |
| Hesperidin | SK-Hep1 | 72 hours | 866.97 | [1] |
| Naringin | SK-Hep1 | 72 hours | > 1000 | [1] |
| Naringenin | HepG2 | 24 hours | ~200 | [9] |
| Quercetin | HepG2 | 24 hours | ~100 | [9] |
Note: Lower IC50 values indicate greater potency. Data is compiled from different studies and direct comparison should be made with caution.
Table 2: Comparative IC50 Values in Breast and Colon Cancer Cell Lines
| Flavonoid | Cell Line | Incubation Time | IC50 (µmol/L) | Source |
| Hesperetin | MCF-7 | 96 hours | 115 | [7] |
| Quercetin | MCF-7 | 96 hours | 200 | [7] |
| Quercetin | SW-620 | 24 hours | 20 | [6] |
| Quercetin | CACO-2 | 24 hours | 35 | [6] |
Signaling Pathways in Flavonoid-Mediated Cancer Inhibition
The anticancer activities of these flavonoids are mediated by their interaction with a complex network of cellular signaling pathways that regulate cell survival, proliferation, and death.
Naringin/Naringenin: These flavanones are known to suppress cancer cell growth by inhibiting the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to cell cycle arrest and apoptosis. Naringin has been shown to inhibit this pathway in a dose-dependent manner in colorectal cancer cells.[4]
Hesperidin: Hesperidin often exerts its effects by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, including pathways like p38 and JNK. Activation of these pathways, coupled with the downregulation of survival signals like ERK, can trigger mitochondria-dependent apoptosis in cancer cells.
Quercetin: A key target for quercetin is the NF-κB (Nuclear Factor kappa-B) pathway.[2] NF-κB is a transcription factor that promotes inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Quercetin can inhibit the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, thereby inducing apoptosis.[6]
Rutin: Rutin induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][8] It can upregulate the tumor suppressor protein p53 and alter the ratio of Bax/Bcl-2 proteins, leading to the activation of caspases, which are the executioners of apoptosis.[5][8]
Visualization of Signaling Pathways
Caption: Naringin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Quercetin induces apoptosis by inhibiting the NF-κB pathway.
Experimental Protocols
Objective comparison of flavonoid efficacy relies on standardized experimental procedures. Below are generalized protocols for key assays cited in flavonoid cancer research.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Flavonoid Treatment: Treat the cells with various concentrations of the flavonoids (e.g., Naringin, Hesperidin) dissolved in a suitable solvent like DMSO. Include a solvent-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each flavonoid. Note: Some flavonoids, like quercetin, can directly reduce MTT in a cell-free system, which should be accounted for by including cell-free controls.
Visualization of Experimental Workflow
Caption: General workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of flavonoids for 24-48 hours.
-
Harvest and Fixation: Harvest both adherent and floating cells. Wash with cold PBS and fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a laser (typically 488 nm) and collecting the fluorescence emission.
-
Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G0/G1 or G2/M population indicates cell cycle arrest.
Apoptosis Marker Detection (Western Blot)
Western blotting allows for the detection of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
-
Protein Extraction: Following flavonoid treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of apoptotic proteins between treated and untreated cells. An increase in the cleaved Caspase-3/pro-Caspase-3 ratio or the Bax/Bcl-2 ratio is indicative of apoptosis induction.[9]
References
- 1. annales.sum.edu.pl [annales.sum.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Naringin Hydrate's Efficacy Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Naringin hydrate's effects on various cell lines, supported by experimental data. Naringin, a flavanone glycoside found in citrus fruits, has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This document summarizes key findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's potential therapeutic applications.
Comparative Analysis of this compound's Effects
This compound exhibits differential effects across various cell types, influencing cell viability, signaling pathways, and cellular processes. This section provides a comparative overview of its impact on a breast cancer cell line (MDA-MB-231), a human umbilical vein endothelial cell line (HUVEC), and a human neuroblastoma cell line (SH-SY5Y).
Quantitative Data Summary
The following tables summarize the key quantitative findings of this compound's effects on the selected cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | IC50 Value (µg/mL) | Citation |
| Oral Cancer (KB-1) | 125.3 | [1] |
| Breast Cancer (MDA-MB-231) | 387.5 (for Naringenin) | [1][2] |
Note: The IC50 value for MDA-MB-231 cells is for Naringenin, the aglycone of Naringin.
Table 2: Modulation of Signaling Pathways
| Cell Line | Pathway | Key Proteins Modulated | Observed Effect | Citation |
| MDA-MB-231 | PI3K/AKT | p-AKT | Inhibition | [3][4][5] |
| HUVEC | NF-κB | p-IKKα/β, p-IκB-α, p-NF-κB | Inhibition of TNF-α-induced activation | [6] |
| SH-SY5Y | MAPK | p-JNK, p-p38 | Inhibition of rotenone-induced phosphorylation | [7][8] |
Table 3: Anti-inflammatory Effects in HUVECs
| Target Molecule | Treatment | Result | Citation |
| VCAM-1, ICAM-1, E-selectin | Naringin + TNF-α | Dose-dependent suppression of expression | [6] |
| THP-1 Monocyte Adhesion | Naringin + TNF-α | Dose-dependent inhibition | [6] |
Table 4: Neuroprotective Effects in SH-SY5Y Cells
| Parameter | Treatment | Outcome | Citation |
| Cell Viability | Naringin + Rotenone | Increased cell viability | [7][8] |
| Apoptosis | Naringin + Rotenone | Inhibition of apoptosis | [7][8] |
| Oxidative Stress | Naringenin + Paraquat | Reduced oxidative stress | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for MDA-MB-231 Cells [10]
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µg/mL) and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol for PI3K/AKT Pathway Analysis in MDA-MB-231 Cells [5][11]
-
Cell Lysis: Treat MDA-MB-231 cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol for NF-κB Pathway Analysis in HUVECs [6]
-
Nuclear and Cytoplasmic Extraction: Treat HUVECs with TNF-α with or without this compound. Fractionate the cells to obtain nuclear and cytoplasmic extracts.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies against p65, IκBα, and Lamin B (for nuclear fraction) or GAPDH (for cytoplasmic fraction).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Liposomal-Naringenin Radiosensitizes Triple-Negative Breast Cancer MDA-MB-231 Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the anti-tumor effect of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringin Protects against Rotenone-induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Naringenin alleviates paraquat-induced dopaminergic neuronal loss in SH-SY5Y cells and a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Naringin and Its Metabolite, Naringenin
This guide provides a detailed comparison of the neuroprotective properties of naringin, a flavonoid predominantly found in citrus fruits, and its primary metabolite, naringenin. For researchers and professionals in drug development, this document synthesizes experimental data to objectively evaluate their therapeutic potential in neurodegenerative diseases. We will delve into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to Naringin and Naringenin
Naringin is a flavanone glycoside responsible for the bitter taste in grapefruit and other citrus fruits.[1] Upon ingestion, naringin is hydrolyzed by gut microflora into its aglycone form, naringenin.[2] Both compounds have garnered significant attention for their wide range of pharmacological benefits, including antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial for neuroprotection.[3][4] While structurally similar, the presence of a neohesperidose sugar moiety on naringin significantly influences its bioavailability and potency compared to naringenin.[2][5][6] This guide aims to dissect these differences by comparing their efficacy in counteracting neuronal damage.
Mechanisms of Neuroprotection
Naringin and naringenin exert their neuroprotective effects through multiple, interconnected mechanisms. The primary difference often lies in their potency, with naringenin generally exhibiting stronger effects in in-vitro studies due to its chemical structure.[7][8]
Antioxidant Activity
Both compounds are potent antioxidants, but naringenin consistently demonstrates superior radical scavenging activity.[7][8] The sugar moiety in naringin can cause steric hindrance, reducing its effectiveness as a direct antioxidant compared to its aglycone metabolite, naringenin.[2][5][6] Their antioxidant effects are achieved through:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Both molecules can directly neutralize harmful free radicals.
-
Upregulation of Endogenous Antioxidant Enzymes: They enhance the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[9][10]
-
Inhibition of Oxidative Stress Markers: They reduce lipid peroxidation, often measured by decreased levels of malondialdehyde (MDA).[5][10]
Anti-Inflammatory Effects
Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Naringin and naringenin can suppress this inflammatory cascade by:
-
Inhibiting Pro-inflammatory Cytokines: They significantly reduce the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5]
-
Modulating Inflammatory Signaling Pathways: A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting NF-κB activation, they prevent the transcription of numerous pro-inflammatory genes.[5] They also influence other pathways like the mitogen-activated protein kinase (MAPK) signaling cascade.[2]
Anti-Apoptotic Activity
By preventing programmed cell death (apoptosis) in neurons, these flavonoids help preserve neuronal integrity. Their anti-apoptotic mechanisms include:
-
Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Inhibition of Caspase Activation: They have been shown to inhibit the activity of key executioner caspases, such as caspase-3, which are critical for the apoptotic process.[5][11]
-
Activation of Pro-Survival Signaling: The PI3K/Akt pathway is a crucial pro-survival signaling cascade. Both compounds have been shown to activate this pathway, thereby promoting cell survival and inhibiting apoptosis.[1][5]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to provide a direct comparison of the neuroprotective activities of naringin and naringenin.
Table 1: Comparison of In Vitro Antioxidant Activity
| Parameter | Naringin | Naringenin | Key Findings | Reference |
| Hydroxyl Radical Scavenging | Less Efficient | More Efficient | Naringenin shows significantly higher scavenger efficiency. | [7][8] |
| Superoxide Radical Scavenging | Less Efficient | More Efficient | Naringenin is a more potent scavenger of superoxide radicals. | [7][8] |
| Xanthine Oxidase Inhibition | Lower Inhibition | Higher Inhibition | Glycosylation in naringin reduces its ability to inhibit the enzyme. | [7][8] |
| Metal Chelating Activity | Less Active | More Active | The aglycone form is a more effective chelator of metallic ions. | [7][8] |
| Lipid Peroxidation Inhibition | Effective | More Effective | Naringenin provides greater protection against oxidative damage to lipids. | [7][8] |
Table 2: Comparison of Anti-Inflammatory Effects
| Model | Parameter | Naringin | Naringenin | Key Findings | Reference |
| LPS-stimulated Microglia | TNF-α reduction | Significant | Significant | Both compounds effectively reduce TNF-α levels. Naringenin often shows slightly higher potency at similar concentrations. | [5][12] |
| LPS-stimulated Microglia | IL-1β reduction | Significant | Significant | Both compounds significantly inhibit IL-1β production. | [5][12] |
| Cerebral Ischemia (in vivo) | iNOS Expression | Downregulated | Downregulated | Both compounds reduce the expression of inducible nitric oxide synthase, a key inflammatory enzyme. | [5] |
| Cerebral Ischemia (in vivo) | COX-2 Expression | Downregulated | Downregulated | Both compounds suppress the expression of cyclooxygenase-2. | [5] |
Table 3: Comparison of Anti-Apoptotic Effects
| Model | Parameter | Naringin | Naringenin | Key Findings | Reference |
| Aβ-stimulated PC12 cells | Caspase-3 Inhibition | - | Inhibited | Naringenin directly inhibits caspase-3 activation, a key step in apoptosis. | [5] |
| Rotenone-induced Apoptosis | DNA Fragmentation | Inhibited | - | Naringin prevents chromatin condensation and DNA strand breakage. | [2] |
| Cerebral Ischemia (in vivo) | TUNEL-positive cells | - | Reduced | Naringenin treatment alleviates neuronal apoptosis in animal models of stroke. | [5] |
| Various neuronal models | PI3K/Akt Pathway | Activated | Activated | Both compounds promote cell survival by activating the PI3K/Akt signaling pathway. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of neuroprotection.
Cell Viability (MTT) Assay
This assay is used to assess the protective effect of naringin or naringenin against neurotoxin-induced cell death.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of naringin or naringenin for a specified period (e.g., 2-4 hours).
-
Induction of Toxicity: Add a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
-
Western Blot Analysis for Protein Expression
This technique is used to measure the levels of specific proteins involved in signaling pathways (e.g., Nrf2, NF-κB, Akt).
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.
-
Methodology:
-
Protein Extraction: Lyse the treated cells or brain tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Nrf2, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This is a common animal model used to simulate ischemic stroke and evaluate the neuroprotective effects of compounds in vivo.
-
Principle: The middle cerebral artery is temporarily blocked, leading to a focal cerebral ischemic injury. Reperfusion is then allowed, mimicking the conditions of a stroke.
-
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., Wistar rat).
-
Surgical Procedure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Insert a nylon monofilament suture into the ICA to block the origin of the MCA. Keep the suture in place for a specific duration (e.g., 90 minutes).
-
Reperfusion: Withdraw the suture to allow blood flow to resume.
-
Drug Administration: Administer naringin or naringenin (e.g., intraperitoneally or orally) at a specific time point before or after the MCAO procedure.
-
Evaluation: After a set period (e.g., 24 or 48 hours), assess the outcomes using:
-
Neurological Deficit Scoring: Evaluate motor and sensory function.
-
Infarct Volume Measurement: Stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride) to visualize the infarct area.
-
Biochemical and Histological Analysis: Collect brain tissue for Western blotting, ELISA, or immunohistochemistry to analyze molecular markers of injury and inflammation.
-
-
Visualizations: Pathways and Workflows
Signaling Pathways in Neuroprotection
The following diagram illustrates the key signaling pathways modulated by naringin and naringenin to exert their neuroprotective effects.
Caption: Key neuroprotective signaling pathways modulated by Naringenin.
Conversion of Naringin to Naringenin
The biotransformation of naringin is a critical step for its biological activity.
Caption: Enzymatic conversion of Naringin to Naringenin in the gut.
Experimental Workflow for In Vitro Neuroprotection Assay
This diagram outlines the typical workflow for assessing the neuroprotective potential of a compound in a cell-based model.
Caption: Workflow for an in vitro neuroprotection screening assay.
Conclusion and Future Directions
The available evidence strongly indicates that both naringin and its aglycone metabolite, naringenin, are promising neuroprotective agents.[11][13] A consistent finding across multiple in vitro studies is that naringenin exhibits greater potency in direct antioxidant and anti-inflammatory assays.[7][8] This is largely attributed to its chemical structure, as the absence of the bulky sugar moiety enhances its ability to interact with molecular targets.[2][5][6]
However, the distinction is less clear in vivo. Since naringin is largely converted to naringenin by the gut microbiota before absorption, the administration of naringin serves as a natural prodrug system for delivering naringenin into the bloodstream.[2] Therefore, the therapeutic efficacy of orally administered naringin is ultimately dependent on this bioconversion.
Key Takeaways:
-
Potency: Naringenin is generally more potent than naringin in in vitro assays.
-
Mechanism: Both compounds share similar multi-target neuroprotective mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions.
-
Bioavailability: The neuroprotective effects of naringin in vivo are primarily mediated by its conversion to naringenin.
Future research should focus on developing novel delivery systems, such as nanoformulations, to enhance the bioavailability and brain accessibility of naringenin.[5] Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for human neurodegenerative diseases.
References
- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study [agris.fao.org]
- 9. Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Naringin and Naringenin Polyphenols in Neurological Diseases: Understandings from a Therapeutic Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Naringin and Quercetin in the Management of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent flavonoids, Naringin (often studied as its aglycone, Naringenin) and Quercetin, in the context of metabolic disorders. We will delve into their comparative performance based on experimental data, outline detailed methodologies from key studies, and visualize the underlying molecular pathways.
Introduction
Metabolic syndrome, a cluster of conditions including hyperglycemia, dyslipidemia, hypertension, and obesity, presents a significant global health challenge. Natural flavonoids have garnered substantial interest as potential therapeutic agents due to their pleiotropic effects. Among these, naringin, a major flavanone from grapefruit, and quercetin, a flavonol abundant in various fruits and vegetables, are extensively studied for their roles in modulating metabolic pathways.[1][2][3] This guide synthesizes findings from head-to-head and comparative studies to elucidate their distinct and overlapping mechanisms of action.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from studies evaluating the effects of naringin/naringenin and quercetin on key metabolic parameters.
Table 1: Effects on Glucose Metabolism and Insulin Signaling
| Parameter | Model | Treatment & Dose | Naringin/Naringenin Effect | Quercetin Effect | Reference |
| Glucose Tolerance | Djungarian Hamsters | 10 mg/kg (oral) | Reduced glucose tolerance | Reduced glucose tolerance | [4][5] |
| Insulin-induced pAkt (Ser473) Phosphorylation | Djungarian Hamsters (Arcuate Nucleus) | 10 mg/kg (oral) | Reduced by ~20% | Reduced by ~20% | [4][5] |
| Insulin-induced pAkt (Ser473) Phosphorylation | HT-22 Neuronal Cells | 10 µM | No effect | Significantly reduced pAkt to near-basal levels | [4][6] |
| Insulin-Stimulated Glucose Uptake | Differentiated 3T3-L1 Adipocytes | 50 µg/mL Naringenin | Substantially reduced | Not specified in study | [7][8] |
| Fasting Blood Glucose | STZ-induced Diabetic Rats | 50 mg/kg Naringin for 56 days | Significantly reduced | Not specified in study | [2] |
| Plasma Insulin | STZ-induced Diabetic Rats | 50 mg/kg Naringin for 56 days | Significantly increased | Not specified in study | [2][9][10] |
| HOMA-IR | Women with PCOS | 1 g/day Quercetin for 12 weeks | Not specified in study | Significantly lower (1.84 vs 2.21 in placebo) | [11] |
Table 2: Effects on Lipid Metabolism
| Parameter | Model | Treatment & Dose | Naringin/Naringenin Effect | Quercetin Effect | Reference |
| Hepatic SREBP-1c Expression | High-Fat Diet Mice | 100 mg/kg Naringin | Significantly down-regulated | Can inhibit SREBP-1c expression[12] | [13] |
| Hepatic PPAR-γ Expression | High-Fat Diet Mice | 100 mg/kg Naringin | Significantly down-regulated | Not specified in study | [13] |
| Hepatic PPAR-α Expression | High-Fat Diet Mice | 100 mg/kg Naringin | Significantly up-regulated | Not specified in study | [13] |
| Hepatic Triglyceride (TG) Content | High-Fat Diet Mice | 100 mg/kg Naringin | Decreased from 3.5 to 2.1 mmol/g protein | Not specified in study | [13] |
| Hepatic Total Cholesterol (TC) Content | High-Fat Diet Mice | 100 mg/kg Naringin | Decreased from 3.1 to 1.11 mmol/g protein | Not specified in study | [13] |
| Intrahepatic Lipid Content | NAFLD Patients | 500 mg/day Quercetin for 12 weeks | Not specified in study | Decreased from 11.5% to 9.6% | [14] |
Table 3: Effects on Adiponectin and AMPK Signaling
| Parameter | Model | Treatment & Dose | Naringin/Naringenin Effect | Quercetin Effect | Reference |
| AMPK Phosphorylation (Thr172) | 3T3-L1 Adipocytes | 10-20 µM | Significantly increased (Naringin > Naringenin) | Can activate AMPK[15] | [16][17] |
| ACC Phosphorylation (Ser79) | 3T3-L1 Adipocytes | 10-20 µM | Significantly increased (Naringin > Naringenin) | Can activate AMPK, leading to ACC phosphorylation | [16][17] |
| Adiponectin Protein Expression | Mature 3T3-L1 and Human Adipocytes | 25 µg/mL Naringenin | Robustly reduced | Increased serum adiponectin in PCOS patients[11] | [7][8] |
Mechanisms of Action: Signaling Pathways
Naringin and quercetin modulate several critical signaling pathways involved in metabolic regulation. While both can influence similar pathways, the specific context (cell type, dose) can lead to different or even opposing outcomes.
Insulin Signaling Pathway (PI3K/Akt)
Both naringenin and quercetin have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake.[4][6] This inhibitory effect, particularly observed in hypothalamic neurons, paradoxically leads to impaired glucose tolerance in acute, high-dose animal studies.[4][5] Quercetin appears to be a more potent inhibitor of Akt phosphorylation in neuronal cells compared to naringenin.[4][6] However, in other contexts, such as adipocytes, naringenin's disruption of insulin signaling is demonstrated by reduced IRS-1 phosphorylation and glucose uptake.[7][8]
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a central energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and glucose uptake while inhibiting anabolic processes like lipogenesis. Both naringin and quercetin are known activators of AMPK.[15][16] Naringin has been shown to be more potent than naringenin in phosphorylating (activating) AMPK and its downstream target ACC in adipocytes.[17] This activation is a key mechanism for their beneficial effects on lipid metabolism.
References
- 1. preventive-effect-of-naringin-on-metabolic-syndrome-and-its-mechanism-of-action-a-systematic-review - Ask this paper | Bohrium [bohrium.com]
- 2. Preventive Effect of Naringin on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of citrus flavonoids, naringin and naringenin, on metabolic syndrome and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dietary flavonoids naringenin and quercetin acutely impair glucose metabolism in rodents possibly via inhibition of hypothalamic insulin signalling | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. The dietary flavonoids naringenin and quercetin acutely impair glucose metabolism in rodents possibly via inhibition of hypothalamic insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin Inhibits Adipogenesis and Reduces Insulin Sensitivity and Adiponectin Expression in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Grapefruit Derived Flavonoid Naringin Improves Ketoacidosis and Lipid Peroxidation in Type 1 Diabetes Rat Model | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Quercetin on Adiponectin-Mediated Insulin Sensitivity in Polycystic Ovary Syndrome: A Randomized Placebo-Controlled Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Down-regulation of hepatic SREBP1 and PPAR-γ expression by naringin in mice with high-fat diet-induced NAFLD [manu43.magtech.com.cn]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Restoration of the adipogenic gene expression by naringenin and naringin in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Naringin Hydrate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds like naringin hydrate are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information, offering a clear, step-by-step plan for the responsible disposal of this compound.
While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazardous classification, others categorize it as a potentially hazardous substance[1][2]. Given this variability, it is prudent to handle this compound with care and to manage its disposal as a chemical waste product. Chemical waste generators are ultimately responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification[3].
Immediate Safety and Disposal Overview
This table summarizes the critical safety and disposal information for this compound, providing a quick reference for laboratory personnel.
| Parameter | Guideline | Source |
| Hazard Classification | Varies; considered hazardous by some suppliers. Treat as chemical waste. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Use a dust respirator if creating dust. | [1] |
| Spill Cleanup | Use dry cleanup procedures; avoid generating dust. Place in a sealed, labeled container. | [1] |
| Container for Waste | Use the original container or a compatible, clean, dry, and sealable container. | [1][4][5] |
| Disposal Method | Do not dispose of in regular trash or down the drain. Manage through an approved hazardous waste program. | [6][7] |
| Empty Container Disposal | Triple-rinse with an appropriate solvent. Collect the rinsate as hazardous waste. The rinsed container may then be discarded as regular trash. | [5][8] |
Operational Plan: From Spill to Disposal
Adherence to a clear, procedural plan is critical for safety and compliance. The following sections detail the necessary steps for handling spills and preparing this compound for final disposal.
Immediate Safety Protocol for Spills
In the event of a this compound spill, immediate and correct action is necessary to mitigate any potential risks.
-
Evacuate and Alert : If the spill is large, alert personnel in the immediate area[1].
-
Ventilate the Area : Ensure the space is well-ventilated[1].
-
Don Personal Protective Equipment (PPE) : Before cleanup, wear protective clothing, gloves, safety glasses, and a dust respirator[1].
-
Contain and Clean :
-
Package the Waste : Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and properly labeled container for disposal[1].
Logistical Disposal Plan for this compound Waste
The disposal of chemical waste is regulated and cannot be mixed with regular trash or poured down the sewer system[6]. Follow these steps to ensure compliant disposal of this compound.
-
Designate as Chemical Waste : Treat all this compound intended for disposal as chemical waste[8].
-
Select an Appropriate Container :
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical[5].
-
Whenever possible, use the original container. If not feasible, choose a new, appropriate container; do not use former food containers[4].
-
Keep the container securely capped when not adding waste[4][5].
-
-
Properly Label the Waste Container :
-
Affix a "Hazardous Waste" tag or label to the container as soon as waste is added[6][8].
-
The label must include the full common chemical name ("this compound"), the quantity of waste, the date of generation, and the place of origin (e.g., lab number)[6]. Abbreviations or chemical formulas are not acceptable[5][6].
-
-
Store Waste Appropriately :
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection of the hazardous waste[6].
-
Complete any required hazardous waste information forms, providing a full list of the chemical contents[6]. Do not transport hazardous waste yourself[8].
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Naringin Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Naringin hydrate, a flavonoid compound commonly used in research. Adherence to these procedural steps will minimize risk and ensure safe and effective use of this compound in your laboratory.
This compound, while not classified as hazardous by all sources, should be handled with care to mitigate any potential risks.[1][2] A conservative approach to personal protective equipment (PPE) and handling procedures is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard |
| Eye/Face Protection | Safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemically resistant gloves (Nitrile rubber, 0.4mm) | EN 374 |
| Laboratory coat | ||
| Respiratory Protection | Dust mask or respirator with a particle filter | NIOSH (US) or EN 149 (EU) |
Note: Respiratory protection should be used when there is a risk of dust generation, especially when handling larger quantities.
Operational Plan: From Receipt to Experiment
Following a structured operational plan ensures that this compound is handled safely at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid generating dust when weighing and transferring the powder.[1][3]
-
For creating solutions, slowly add the powder to the solvent to prevent splashing.
3. In Case of a Spill:
-
For minor spills, immediately clean the area using dry clean-up procedures to avoid generating dust.[1]
-
Wear your full PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled material and place it in a sealed container for disposal.[1][3]
-
For major spills, evacuate the area and alert the appropriate emergency response personnel.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of as chemical waste in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and empty containers, should be placed in a sealed, labeled bag and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
